KETONITRIL KETONITRIL
Brand Name: Vulcanchem
CAS No.: 142287-55-6
VCID: VC0134733
InChI:
SMILES:
Molecular Formula: C17H12N2OS
Molecular Weight: 292.361

KETONITRIL

CAS No.: 142287-55-6

Cat. No.: VC0134733

Molecular Formula: C17H12N2OS

Molecular Weight: 292.361

* For research use only. Not for human or veterinary use.

KETONITRIL - 142287-55-6

Specification

CAS No. 142287-55-6
Molecular Formula C17H12N2OS
Molecular Weight 292.361

Introduction

STRUCTURAL PROPERTIES AND CHARACTERISTICS

Chemical Structure and Bonding

Ketonitriles combine structural elements of ketones and nitriles in a single molecule. The ketone portion contains a carbonyl group (C=O) where the carbon atom is connected to two other carbon atoms, while the nitrile portion features a carbon-nitrogen triple bond (C≡N). This combination creates a unique electronic environment that influences the compound's reactivity and physical properties.

Similar to ketones, the carbonyl group in ketonitriles is polar due to the electronegativity difference between carbon and oxygen. This polarity creates an electron-deficient carbonyl carbon atom that is susceptible to nucleophilic attack. The electron-withdrawing nature of the nitrile group further enhances the electrophilicity of the carbonyl carbon and increases the acidity of adjacent hydrogen atoms .

SYNTHETIC METHODOLOGIES

Traditional Synthetic Approaches

Historically, the synthesis of β-ketonitriles involved the acylation of in situ-generated nitrile anions with esters. Early methods employed bases such as sodium methoxide, sodium ethoxide, or sodium amide to generate the necessary nitrile anion. While effective, these approaches presented certain limitations, including the hazards associated with using explosive sodium amide and the formation of undesired amidine side-products through reaction of the nucleophilic amide base with the nitrile .

These traditional methods typically required two equivalents of base (and nitrile) to drive the reactions to completion, as the acylated product is more acidic than the nitrile starting material. This requirement increased the cost and reduced the atom economy of these synthetic routes .

Modern Synthetic Methods

Recent advances in ketonitrile synthesis have focused on developing more efficient, selective, and environmentally friendly approaches. Table 1 summarizes the key modern synthetic methodologies for ketonitriles.

Table 1: Modern Synthetic Methods for Ketonitriles

MethodReagentsConditionsAdvantagesLimitations
Palladium-catalyzed Suzuki couplingAmides, arylboronic acids, Pd catalystMild conditionsBroad substrate scope, easily prepared substratesRequires precious metal catalyst
Green acylation with KOt-BuAcetonitrile, esters/lactones, KOt-BuEthereal solvents, ambient conditionsEconomical, produces trifunctionalized building blocksRequires catalytic additives
Lithium base-mediated acylationAcetonitrile, esters/Weinreb amides, Li basesLow temperaturesAlternative to traditional methodsVariable success, limited generality
NaH-mediated acylationAcetonitrile, esters, NaHHigh temperaturesAvoids explosive reagentsTemperature constraints

Palladium-Catalyzed Coupling Reactions

A notable recent development involves the palladium-catalyzed Suzuki coupling of amides with arylboronic acids through N–C bond cleavage. This approach provides a novel, efficient, and straightforward procedure for synthesizing diverse ketonitriles. The method operates under mild conditions, accommodates a broad range of substrates, and utilizes easily prepared starting materials .

This palladium-catalyzed process represents a significant advancement in ketonitrile synthesis, offering improved selectivity and functional group tolerance compared to traditional methods. The reaction proceeds through a mechanistic pathway involving oxidative addition, transmetallation, and reductive elimination steps typical of palladium-catalyzed cross-coupling reactions .

Green Synthesis from Esters and Lactones

Another innovative approach involves the acylation of the acetonitrile anion with lactones and esters in ethereal solvents using inexpensive potassium tert-butoxide (KOt-Bu). This method has been successfully applied to obtain a variety of β-ketonitriles and trifunctionalized building blocks, including useful O-unprotected diols .

A key discovery in this methodology was that lactones react to produce the corresponding derivatized cyclic hemiketals. Additionally, the addition of a catalytic amount of isopropanol or 18-crown-6 was found necessary to facilitate the reaction and reduce side-product formation under ambient conditions .

This green approach offers several advantages:

  • Use of economical and readily available reagents

  • Mild reaction conditions

  • Compatibility with a range of functional groups

  • Environmental sustainability through reduced waste generation

REACTIVITY PATTERNS AND CHEMICAL BEHAVIOR

Factors Affecting Tautomeric Equilibrium

The keto-enol tautomerism exhibited by many ketonitriles significantly influences their reactivity profiles. Various factors affect this equilibrium, as summarized in Table 2.

Table 2: Factors Influencing Keto-Enol Tautomerism in Ketonitriles

FactorEffect on TautomerismSignificance
α-Hydrogen acidityHigher acidity promotes enolizationAffects reactivity in base-catalyzed reactions
Conjugated systemsStabilize enol form through resonanceInfluences stability of tautomers
Electron-withdrawing groupsStabilize enol form through electron delocalizationModifies electronic distribution
Solvent polarityIncreased polarity generally favors keto formDetermines predominant tautomer in solution
Hydrogen bondingAffects stability of tautomeric formsImpacts intermolecular interactions

Research has demonstrated that in non-polar solvents like chloroform, the enol form often predominates, while in more polar solvents like DMSO, the keto form becomes more favorable. This solvent-dependent behavior arises from the differential solvation of the tautomers and the influence of hydrogen bonding patterns on tautomeric stability .

Nucleophilic and Electrophilic Reactivity

The dual functionality of ketonitriles enables them to participate in both nucleophilic and electrophilic reactions:

  • The carbonyl group can undergo nucleophilic addition reactions similar to those observed with ketones

  • The acidic α-hydrogen atoms (between the carbonyl and nitrile groups) can be deprotonated to form stabilized carbanions that act as nucleophiles in various carbon-carbon bond-forming reactions

  • The nitrile group can participate in addition reactions and serves as a precursor for other functional groups

This versatile reactivity profile makes ketonitriles valuable synthons in organic synthesis, particularly for constructing complex heterocyclic compounds .

APPLICATIONS IN ORGANIC SYNTHESIS AND MEDICINAL CHEMISTRY

Pharmaceutical Intermediates

Ketonitriles represent highly versatile intermediates for the synthesis of a wide variety of pharmaceuticals. Their bifunctional nature allows them to undergo diverse transformations, making them valuable building blocks for constructing complex molecular frameworks found in bioactive compounds .

Many heterocyclic compounds derived from ketonitriles display significant biological activities, including antitumor, antifungal, antibacterial, anti-inflammatory, anticonvulsant, antiviral, antituberculosis, antihypertensive, and antidepressant properties. The presence of both carbonyl and nitrile functionalities provides multiple reactive sites that can be exploited in the design and synthesis of targeted pharmaceutical agents .

Building Blocks for Heterocyclic Synthesis

One of the most significant applications of ketonitriles is in the construction of heterocyclic compounds, which form the core structures of numerous natural products and pharmaceutical agents. The reactivity of the carbonyl and nitrile groups, coupled with the acidity of the α-hydrogen atoms, enables ketonitriles to participate in various cyclization reactions to form nitrogen-containing heterocycles.

Recent advances in ketonitrile chemistry have expanded their utility as building blocks for synthesizing complex molecular structures. The development of new synthetic methodologies, such as the palladium-catalyzed coupling reactions and green synthesis approaches, has further enhanced their accessibility and applicability in organic synthesis .

Industrial Applications

In addition to their role in pharmaceutical development, ketonitriles find applications in various industrial processes. Their diverse reactivity patterns make them useful in the synthesis of specialty chemicals, including:

  • Advanced materials with specific electronic or optical properties

  • Polymer precursors and modifiers

  • Agrochemical intermediates

  • Fine chemical production

The continued development of efficient and selective methods for ketonitrile synthesis has expanded their industrial relevance and accessibility .

RECENT DEVELOPMENTS AND FUTURE PERSPECTIVES

Novel Synthetic Methodologies

Recent research has focused on developing more efficient, selective, and environmentally friendly approaches to ketonitrile synthesis. The palladium-catalyzed Suzuki coupling of amides with arylboronic acids represents a significant advancement, offering a novel route to diverse ketonitriles under mild conditions with broad substrate scope .

Similarly, the green synthesis of β-ketonitriles from esters and lactones using potassium tert-butoxide in ethereal solvents provides an economical and sustainable approach to these valuable intermediates. The discovery that catalytic amounts of isopropanol or 18-crown-6 facilitate these reactions under ambient conditions has further enhanced their practical utility .

Expanding Applications in Medicinal Chemistry

The recognition of ketonitriles as valuable intermediates in pharmaceutical synthesis continues to drive research into their applications in medicinal chemistry. Their ability to serve as precursors for heterocyclic compounds with diverse biological activities makes them attractive targets for drug discovery programs.

Research into the structure-activity relationships of ketonitrile-derived compounds has revealed important insights into their therapeutic potential. The presence of the 1,3,4-thiadiazole group with 2,4-hydroxyphenyl function, which can exhibit keto-enol tautomerism, has been associated with various biological effects, including antitumor, antifungal, antibacterial, and anti-inflammatory activities .

Future Research Directions

Future research in ketonitrile chemistry is likely to focus on several key areas:

  • Development of even more efficient and selective synthetic methodologies

  • Exploration of new catalytic systems for ketonitrile transformations

  • Investigation of the stereochemical aspects of ketonitrile reactions

  • Application of ketonitriles in the synthesis of complex natural products

  • Further elucidation of the structure-activity relationships of ketonitrile-derived bioactive compounds

These research directions will continue to expand the utility and importance of ketonitriles in organic synthesis, medicinal chemistry, and materials science.

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